1-(4-Amino-2-hydroxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The compound has been synthesized from Phomopsis liquidambari, an endophytic fungus isolated from the leaves of Punica granatum . The structure modification of it was made by esterification of hydroxyl with acyl chlorides and meanwhile modification of α-keto .Molecular Structure Analysis
The molecular formula of 1-(4-Amino-2-hydroxyphenyl)ethanone is C8H9NO2. It has a molecular weight of 151.16 g/mol .Chemical Reactions Analysis
The compound has been involved in substitution reactions during its synthesis .Physical And Chemical Properties Analysis
The compound is a white crystalline solid. It has a molecular weight of 151.16 g/mol .Scientific Research Applications
Quorum Sensing Inhibitor
1-(4-Amino-2-hydroxyphenyl)ethanone (AHE) has been identified as a quorum sensing (QS) inhibitor . QS is a system of stimulus and response correlated to population density. AHE has been found to suppress the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 .
Antioxidant Enzyme Activity Regulator
AHE treatment has been observed to inhibit the activity of antioxidant enzymes, thereby enhancing oxidative stress . This disturbance in the QS system can lead to metabolic variations in Pseudomonas aeruginosa PAO1 .
Virulence Reduction in Pseudomonas aeruginosa
AHE has been found to reduce the virulence of Pseudomonas aeruginosa, a notorious opportunistic pathogen . This reduction in virulence could be due to the impacts on the amino acid and nucleotide metabolism by enhanced oxidative stress .
Metabolic Disturbance
AHE treatment can create a disturbance in the QS system by suppressing the expressions of QS-related genes . This can lead to metabolic variations in Pseudomonas aeruginosa PAO1 .
Organic Synthesis
1-(4-Amino-2-hydroxyphenyl)ethanone is a derivative of phenol and is commonly used in organic synthesis. It serves as a reagent in chromatography and as a building block in the preparation of other compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-amino-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFVONVJPXCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332629 | |
Record name | 1-(4-Amino-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-hydroxyphenyl)ethanone | |
CAS RN |
2476-29-1 | |
Record name | 1-(4-Amino-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Amino-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(4-Amino-2-hydroxyphenyl)ethanone interact with its target and what are the downstream effects?
A1: 1-(4-Amino-2-hydroxyphenyl)ethanone inhibits quorum sensing (QS) in Agrobacterium tumefaciens. [] QS is a bacterial communication system that regulates gene expression, including genes involved in virulence. The compound achieves this by suppressing the transcription of traI and traR genes. [] These genes are crucial for the production and recognition of signaling molecules in QS. By disrupting this system, 1-(4-Amino-2-hydroxyphenyl)ethanone hinders various bacterial functions.
- Reduced β-galactosidase activity: This enzyme is often used as a reporter for QS activity, and its reduction suggests a disruption of the QS system. []
- Lower acyl-homoserine lactone levels: These molecules are the primary signaling molecules in QS, and their decrease directly reflects the inhibition of QS. []
- Impaired bacterial motility: Lower swimming motility, chemotaxis, and flagella formation indicate a reduced ability of the bacteria to move towards a host or in response to environmental cues. []
- Metabolic disturbances: 1H NMR-based metabolic analysis revealed significant changes in the metabolic profile of A. tumefaciens upon treatment, impacting energy supply, protein synthesis, and nucleotide metabolism. []
- Increased oxidative stress: This stress further disrupts cellular processes and contributes to the reduced pathogenicity of A. tumefaciens. []
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